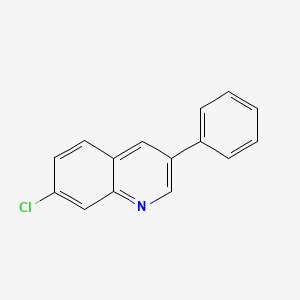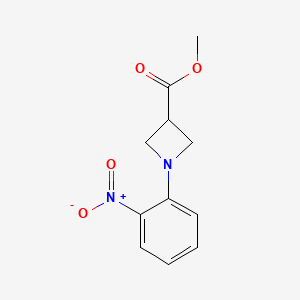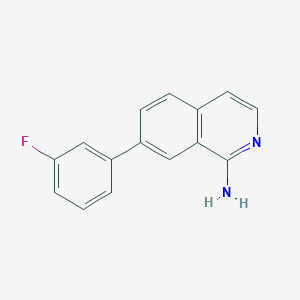
2-(Difluoromethyl)naphthalene-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene-3-acetic acid is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-3-acetic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere, often using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The use of environmentally benign reagents and solvents is also a key consideration in industrial production to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)naphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amines, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)naphthalene-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets within cells. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-acetic acid: A closely related compound with similar structural features but differing in the position of the acetic acid group.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin with similar applications in plant growth regulation.
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
Uniqueness
2-(Difluoromethyl)naphthalene-3-acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity to molecular targets, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
1261588-36-6 |
|---|---|
Formule moléculaire |
C13H10F2O2 |
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
2-[3-(difluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)11-6-9-4-2-1-3-8(9)5-10(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
Clé InChI |
QHVJZYJLRXAOPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)


![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)

![3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B11872595.png)
![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)
![tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872608.png)






